molecular formula C13H16O3 B1602110 ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate CAS No. 119304-96-0

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Cat. No. B1602110
CAS RN: 119304-96-0
M. Wt: 220.26 g/mol
InChI Key: UKJHGKSYAFMJHL-UHFFFAOYSA-N
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Description

“Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is a chemical compound that belongs to the class of heterocyclic compounds known as coumarins . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems, including “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is C13H16O3 . The structure of this compound includes a benzene fusion ring at a 5,6-positioned 4H-pyran ring system, designated as 4H-chromene .

Scientific Research Applications

Anticancer Activity

Chromenes, including ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate , have been identified as having potential anticancer properties. The structure-activity relationship (SAR) analysis of chromenes can lead to the development of new anticancer agents .

Antimicrobial Effects

This compound has shown a broad spectrum of antibacterial effects against various bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. It can serve as a lead compound for drug discovery in the field of antimicrobials .

Anticonvulsant Properties

Chromene derivatives are also explored for their anticonvulsant activities, which could be beneficial in treating seizure disorders .

Anticholinesterase Activity

The compound’s anticholinesterase activity suggests its potential use in treating conditions like Alzheimer’s disease by inhibiting enzymes that break down neurotransmitters .

Antituberculosis Potential

With the ongoing battle against tuberculosis, chromene derivatives including ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate are being studied for their antituberculosis activity .

Antidiabetic Applications

The compound’s role in antidiabetic activity is another area of interest, potentially aiding in the management or treatment of diabetes .

Synthesis of Functionalized Compounds

In organic synthesis, this compound can be used to create functionalized volatile oxa-bicyclo[4.1.0]-hept-4-ene compounds, which have various applications including olfactory evaluation .

Identification of Novel Bioactive Structures

The introduction of the 2H-pyran moiety into the coumarin structural unit is a route for identifying novel bioactive structures, which is an ongoing area of research interest .

properties

IUPAC Name

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJHGKSYAFMJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557341
Record name Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

CAS RN

119304-96-0
Record name Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of chroman-(4E)-ylidene-acetic acid ethyl ester and chroman-(4Z)-ylidene-acetic acid ethyl ester (1.68 g, 7.47 mmol, 1 eq.) in EtOH (91 mL) under N2, palladium on activated carbon (10 wt. %, 168 mg) was added. The flask was carefully evacuated and refilled with H2 (3×). The black suspension was stirred at 45° C. under an H2-atmosphere for 18 hours. The black suspension was filtered through Celite. The Celite was rinsed with EtOH. The filtrate was concentrated in vacuo to give (±)-chroman-4-yl-acetic acid ethyl ester as a grey oil. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

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